molecular formula C13H26O5Ti B099751 titanium methacrylate triisopropoxide CAS No. 18327-72-5

titanium methacrylate triisopropoxide

Cat. No.: B099751
CAS No.: 18327-72-5
M. Wt: 310.21 g/mol
InChI Key: KOAUHLUAUFQHBM-UHFFFAOYSA-M
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Description

titanium methacrylate triisopropoxide is a coordination compound that features titanium in its +4 oxidation state. This compound is notable for its unique combination of ligands, which include 2-methylprop-2-enoate and propan-2-olate. These ligands contribute to the compound’s stability and reactivity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of titanium methacrylate triisopropoxide typically involves the reaction of titanium tetrachloride with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:

TiCl4+CH2=C(CH3)COOH+CH3CHOHCH3Ti(OCH(CH3)CH3)(O2CCH2C(CH3)=CH2)2+4HCl\text{TiCl}_4 + \text{CH}_2=\text{C(CH}_3\text{)COOH} + \text{CH}_3\text{CHOHCH}_3 \rightarrow \text{Ti(OCH(CH}_3\text{)CH}_3\text{)(O}_2\text{CCH}_2\text{C(CH}_3\text{)=CH}_2\text{)}_2 + 4\text{HCl} TiCl4​+CH2​=C(CH3​)COOH+CH3​CHOHCH3​→Ti(OCH(CH3​)CH3​)(O2​CCH2​C(CH3​)=CH2​)2​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: titanium methacrylate triisopropoxide can undergo various types of chemical reactions, including:

    Oxidation: The titanium center can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states of titanium.

    Substitution: Ligands can be replaced by other coordinating species.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or ozone.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Ligand exchange reactions using different carboxylic acids or alcohols.

Major Products Formed:

    Oxidation: Higher oxidation state titanium compounds.

    Reduction: Lower oxidation state titanium compounds.

    Substitution: New titanium coordination complexes with different ligands.

Scientific Research Applications

titanium methacrylate triisopropoxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.

    Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.

    Medicine: Explored for its anti-cancer properties and as a component in medical implants.

    Industry: Utilized in the production of high-performance coatings, adhesives, and composites.

Mechanism of Action

The mechanism by which titanium methacrylate triisopropoxide exerts its effects involves the coordination of the titanium center with various substrates. The titanium atom acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The specific pathways and molecular targets depend on the nature of the ligands and the reaction conditions.

Comparison with Similar Compounds

    Titanium(4+) tetrapropan-2-olate: Similar in structure but lacks the 2-methylprop-2-enoate ligand.

    Titanium(4+) 2-(bis(2-hydroxyethyl)amino)ethanolate propan-2-olate (1/2/2): Contains different ligands, leading to distinct reactivity and applications.

    Titanium(4+) octadecanoate propan-2-olate (1/1/3): Features a longer chain carboxylate ligand, affecting its solubility and reactivity.

Uniqueness: titanium methacrylate triisopropoxide is unique due to the presence of both 2-methylprop-2-enoate and propan-2-olate ligands. This combination imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and materials science.

Properties

IUPAC Name

2-methylprop-2-enoate;propan-2-olate;titanium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAUHLUAUFQHBM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5Ti
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572522
Record name Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18327-72-5
Record name Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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